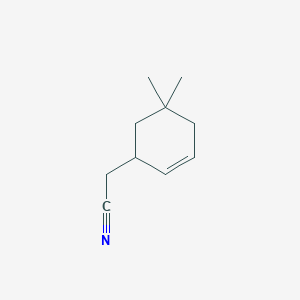
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexene, featuring a nitrile group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-ol with a suitable nitrile source under acidic or basic conditions. Common reagents used in this synthesis include acetonitrile, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site, participating in various chemical reactions that lead to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (5,5-Dimethylcyclohex-2-en-1-yl)acetate
- (5,5-Dimethylcyclohex-2-en-1-yl)methanol
- (5,5-Dimethylcyclohex-2-en-1-yl)amine
Uniqueness
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile is unique due to its specific structure, which includes a nitrile group attached to a cyclohexene ring
Properties
CAS No. |
65577-91-5 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-(5,5-dimethylcyclohex-2-en-1-yl)acetonitrile |
InChI |
InChI=1S/C10H15N/c1-10(2)6-3-4-9(8-10)5-7-11/h3-4,9H,5-6,8H2,1-2H3 |
InChI Key |
FLTCXYQWVBLDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC(C1)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















